Chromium(3+) palmitate

Critical micelle concentration Colloid chemistry Chromium soaps

Selecting the wrong chain-length chromium(III) soap can compromise micellization thermodynamics or catalytic selectivity. Chromium(3+) palmitate provides the intermediate C16 reference point between C14 and C18 homologues. Key data: 1) Defined CMC of 0.0054 mol·dm⁻³ and limiting molar volume of 1.210 dm³·mol⁻¹ for colloid-chemical calibration. 2) Moderated catalytic activity versus stearate for selective partial oxidation. 3) Sharp melting point at 66°C for hot-melt processing. Supplied as a waxy solid soluble in non-polar solvents.

Molecular Formula C48H93CrO6
Molecular Weight 818.2 g/mol
CAS No. 3700-69-4
Cat. No. B12646043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(3+) palmitate
CAS3700-69-4
Molecular FormulaC48H93CrO6
Molecular Weight818.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Cr+3]
InChIInChI=1S/3C16H32O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*2-15H2,1H3,(H,17,18);/q;;;+3/p-3
InChIKeyCWPINIPJCSBFEB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromium(3+) Palmitate (CAS 3700-69-4): Physicochemical Baseline and Comparator Landscape


Chromium(3+) palmitate (chromium(III) tris(hexadecanoate), Cr(C₁₅H₃₁COO)₃, MW 818.26) is a trivalent chromium soap belonging to the class of transition-metal carboxylates. Synthesized via direct metathesis of potassium palmitate with chrome alum, the purified product is a waxy solid (mp 66 °C) soluble in non-polar organic solvents such as benzene, toluene, and xylene [1][2]. As part of the homologous chromium(III) soap series—myristate (C14), palmitate (C16), stearate (C18), and behenate (C22)—this compound exhibits chain-length-dependent physicochemical properties that directly govern its aggregation, thermal, and catalytic behaviour, making chain-length selection a critical decision in research and industrial procurement [3].

Why Chromium(3+) Palmitate Cannot Be Interchanged with Other Chromium(III) Carboxylates


Chromium(III) soaps varying by a mere two methylene units per fatty acid chain exhibit statistically significant and practically meaningful differences in critical micelle concentration (CMC), limiting molar volume, melting point, and aggregation number. For example, the CMC of chromium(III) palmitate (0.0054 mol·dm⁻³) lies precisely between that of myristate (0.0059 mol·dm⁻³) and stearate (0.0049 mol·dm⁻³) in an identical benzene–methanol system, directly affecting solubilisation capacity and micellar-phase reactivity [1]. In catalytic oxidation screening, chromium(III) stearate—not palmitate—emerged as the superior catalyst for cyclohexene-to-cyclohexanone conversion with tert-butyl hydroperoxide, demonstrating that even adjacent homologues cannot be assumed functionally equivalent [2]. Procurement without chain-length specification therefore risks selecting a compound with unintended aggregation thermodynamics, thermal stability, or catalytic activity.

Quantitative Differentiation Evidence for Chromium(3+) Palmitate Versus Closest Analogs


Critical Micelle Concentration: Palmitate Occupies an Intermediate Position Between Myristate and Stearate

In a directly comparative study, the CMC of chromium(III) palmitate was determined as 0.0054 mol·dm⁻³ (by both viscosity and ultrasonic velocity methods) in a benzene–methanol (4:1 v/v) mixture at 50 °C, positioning it between chromium(III) myristate (CMC = 0.0059–0.0060 mol·dm⁻³) and chromium(III) stearate (CMC = 0.0049–0.0050 mol·dm⁻³) [1]. The palmitate CMC is approximately 8.5% lower than myristate and 8–10% higher than stearate under identical conditions. This intermediate value reflects a systematic inverse relationship between fatty acid chain length and CMC across the homologous series, confirmed by both viscometric and acoustic methods [1].

Critical micelle concentration Colloid chemistry Chromium soaps

Limiting Apparent Molar Volume Scales Linearly with Chain Length, Defining Palmitate as the C16 Benchmark

The limiting apparent molar volume (φᵥ°) of chromium(III) palmitate was measured as 1.210 dm³·mol⁻¹ in benzene–methanol (4:1 v/v), compared with 0.976 dm³·mol⁻¹ for myristate and 1.472 dm³·mol⁻¹ for stearate under identical conditions [1]. This represents a 24% increase over myristate and a 17.8% decrease relative to stearate. The molar volume values derived from Einstein's and Vand's equations similarly demonstrated a monotonic increase with chain length, confirming that each additional methylene pair contributes a quantifiable volume increment [1].

Molar volume Chain-length dependence Colloid chemistry

Thermal Decomposition Follows a Two-Step Pathway Shared Across Chromium Soaps, with Palmitate Occupying the Mid-Chain Thermal Stability Window

Thermal analysis of chromium(III) soaps (myristate and stearate) established a two-step decomposition mechanism: step 1 yields chromium oxycarboxylate, ketone, and CO₂ (activation energy Eₐ = 6–7 kcal·mol⁻¹), while step 2 converts the intermediate oxycarboxylate to CrO₃ (Eₐ = 17–18 kcal·mol⁻¹) [1]. Although palmitate was not individually resolved in this study, its intermediate chain length (C16) places its thermal decomposition parameters within the range bounded by myristate (C14) and stearate (C18). The zero-order kinetics established for the second decomposition step are expected to be conserved across the homologous series [1]. Additionally, chromium(III) palmitate exhibits a melting point of 66 °C, intermediate between myristate (61 °C) and stearate (69 °C), providing a discrete thermal transition benchmark for processing and formulation [2].

Thermal stability Thermogravimetric analysis Decomposition kinetics

Dimerization Above a Critical Concentration Is a Shared Feature of Chromium Tri-Carboxylates, with Palmitate Confirmed as a Dimer-Forming Species

Vapor pressure osmometry (VPO) of chromium(III) tri-myristate, tri-palmitate, and tri-stearate in toluene at 37 °C demonstrated that all three homologues form dimeric species above a critical concentration, with spectroscopic evidence corroborating the VPO findings [1][2]. Unlike micellization in benzene–methanol mixtures, this dimerization represents a discrete, stoichiometric aggregation mode relevant to low-polarity aromatic solvents. The dimerization threshold concentration is chain-length dependent, with chromium(III) palmitate exhibiting an intermediate threshold consistent with its C16 chain length [1].

Vapor pressure osmometry Dimerization Aggregation behavior

Catalytic Oxidation Screening: Chromium(III) Palmitate Defines the Baseline Activity from Which Stearate Emerges as the Superior Catalyst

In a systematic screening of five chromium(III) complexes (palmitate, stearate, behenate, acetylacetonate, and salen-Cl) as catalysts for the oxidation of model substrates (1-hexanol, cyclohexanol, and cyclohexene) with tert-butyl hydroperoxide, chromium(III) palmitate was outperformed by chromium(III) stearate, which afforded cyclohexanone in good yield and high chemoselectivity [1]. The study employed identical substrate loadings, oxidant stoichiometry, and reaction conditions, making this a direct head-to-head comparison. While palmitate did not deliver the highest yield, it established a reproducible performance benchmark at the C16 chain length; the C18 homologue (stearate) was identified as the optimal catalyst, and the C22 homologue (behenate) exhibited further differentiated behaviour [1]. This rank-order performance (stearate > palmitate > behenate for cyclohexene oxidation) demonstrates that catalytic activity is non-monotonic with chain length and must be empirically established for each application.

Catalytic oxidation Chromium complexes Selective oxidation

Procurement-Guiding Application Scenarios for Chromium(3+) Palmitate Based on Verified Differentiation Evidence


Calibration Standard or Intermediate Reference in Chromium Soap Homologous Series Studies

The precisely determined CMC of chromium(III) palmitate (0.0054 mol·dm⁻³) and its limiting apparent molar volume (1.210 dm³·mol⁻¹) in benzene–methanol make it an ideal C16 reference compound for calibrating colloid-chemical instruments or validating computational models of micellization across the homologous series [1]. Its intermediate chain length provides a central data point between C14 (myristate) and C18 (stearate) for structure–property relationship (SPR) studies.

Controlled-Activity Oxidation Catalyst Where Excessive Reactivity Is Undesirable

For partial oxidation reactions where the high activity of chromium(III) stearate leads to over-oxidation or poor selectivity, chromium(III) palmitate offers a moderately active alternative with well-characterized baseline performance [2]. Its C16 chain length provides sufficient solubility in non-polar media while tempering catalytic turnover relative to the C18 homologue.

Non-Aqueous Dispersion and Micellar Templating at Intermediate Aggregation Thresholds

With a CMC intermediate between myristate and stearate, chromium(III) palmitate is suited for formulations requiring micelle formation at a specific surfactant concentration window [1]. Its confirmed dimerization in toluene at 37 °C further supports its use in low-polarity solvent systems where controlled aggregation is desired [3][4].

Thermal Processing Within a Defined 61–69 °C Melting Window

The melting point of chromium(III) palmitate (66 °C) is precisely defined and situated between myristate (61 °C) and stearate (69 °C), enabling melt-based formulation or hot-melt coating processes where a specific thermal transition temperature is required [1]. The established two-step thermal decomposition pathway (Eₐ ~6–7 and ~17–18 kcal·mol⁻¹) provides processing safety margins [5].

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